molecular formula C8H15Cl2N3S B1525442 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 1315368-08-1

1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No. B1525442
CAS RN: 1315368-08-1
M. Wt: 256.2 g/mol
InChI Key: NBBZVZDICSOQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3S . It has an average mass of 256.196 Da and a monoisotopic mass of 255.036377 Da . This product is intended for research use only.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” consists of a piperazine ring attached to a 5-methyl-1,3-thiazol-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” include a molecular formula of C8H15Cl2N3S and an average mass of 256.196 Da .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including those with a piperazine moiety, have been studied for their antimicrobial properties. They are known to act against a variety of pathogens by interfering with bacterial cell wall synthesis or protein synthesis. This compound could potentially be used in the development of new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Research

The thiazole ring is a common feature in many anticancer agents. Research has indicated that modifications to the thiazole structure can lead to compounds with cytotoxic activities. As such, “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” may serve as a scaffold for designing novel antineoplastic drugs, with studies focusing on its efficacy against various cancer cell lines .

Neuroprotective Agent Development

Compounds with a thiazole core have shown promise as neuroprotective agents. They may offer therapeutic potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s by protecting neuronal cells from damage or death. The piperazine derivative could be pivotal in synthesizing drugs that help preserve cognitive functions .

Anti-Inflammatory and Analgesic Research

Thiazole derivatives are also explored for their anti-inflammatory and analgesic effects. They may inhibit the production of inflammatory cytokines or modulate pain perception pathways. “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” could be a key intermediate in creating drugs that alleviate chronic pain and inflammation .

Antiviral Drug Discovery

The search for new antiviral drugs often includes thiazole derivatives due to their ability to interfere with viral replication. Research into “1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride” could lead to breakthroughs in treatments for diseases like HIV, where the compound’s structure might inhibit critical enzymes or processes required by the virus .

Agrochemical Development

In the agrochemical industry, thiazole compounds are utilized for their fungicidal and herbicidal properties. They can protect crops by inhibiting the growth of harmful fungi or weeds. The subject compound could be instrumental in formulating new agrochemicals that ensure crop safety and food security .

properties

IUPAC Name

5-methyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.2ClH/c1-7-6-10-8(12-7)11-4-2-9-3-5-11;;/h6,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZVZDICSOQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride
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1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride

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